Ethyl bromofluoroacetate

概要

説明

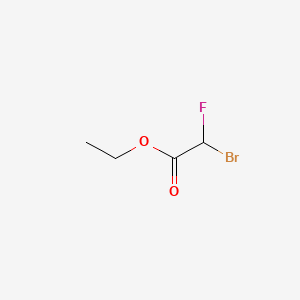

Ethyl bromofluoroacetate is an organic compound with the chemical formula C4H6BrFO2. It is a colorless to slightly yellow liquid and is used as an intermediate in the synthesis of various chemical compounds. This compound is particularly notable for its use in the preparation of polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines .

作用機序

Target of Action

Ethyl bromofluoroacetate is primarily used as an intermediate in the synthesis of various chemical compounds . It is particularly useful in introducing the CF2 group during synthesis . The primary targets of this compound are therefore the molecules it reacts with during these synthesis processes.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can react with aldehydes and ketones in the presence of the Reformatsky reagent to generate diastereomeric mixtures of alpha-fluoro-beta-hydroxy esters . This reaction is facilitated by the presence of catalytic amounts of CeCl3 .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the particular synthesis process it is involved in. For example, in the Reformatsky reaction with aldehydes and ketones, it contributes to the formation of alpha-fluoro-beta-hydroxy esters . These esters can then participate in further reactions, affecting downstream pathways.

Result of Action

The primary result of this compound’s action is the formation of new chemical compounds. For instance, its reaction with aldehydes and ketones yields alpha-fluoro-beta-hydroxy esters . These esters can then be used in the synthesis of other compounds, such as polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the Reformatsky reaction it participates in takes place at 100 °C . Additionally, it should be stored in a cool place, in a tightly closed container, and in a well-ventilated area . These conditions help to maintain its stability and ensure its effective participation in reactions .

生化学分析

Biochemical Properties

It is known to be soluble in water , which suggests that it could potentially interact with various biomolecules in aqueous environments within the body

Cellular Effects

Given its role as an intermediate in the synthesis of certain compounds , it may influence cellular processes related to these compounds. Specific effects on cell signaling pathways, gene expression, and cellular metabolism have not been reported.

Molecular Mechanism

準備方法

Ethyl bromofluoroacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl fluorosulfonoxydifluoroacetate with sodium bromide in the solvent sulfolane. This reaction takes approximately 12 hours at 100°C and yields about 31% of the desired product . Industrial production methods may vary, but they generally involve similar reaction conditions and reagents to ensure the efficient production of this compound.

化学反応の分析

Ethyl bromofluoroacetate undergoes various chemical reactions, including substitution reactions. For example, it can react with aldehydes and ketones using the Reformatsky reagent to yield 2,2-difluoro-3-hydroxy esters . Additionally, it can participate in Michael-type reactions with α,β-unsaturated carbonyl compounds in the presence of copper powder, leading to the formation of various products . Common reagents used in these reactions include sodium bromide, copper powder, and the Reformatsky reagent.

科学的研究の応用

Chemical Properties and Reactivity

Ethyl bromofluoroacetate is a colorless liquid with a fruity odor. Its high reactivity makes it an excellent reagent for several chemical reactions, including:

- Fluorination Reactions : Used as a fluorinating agent.

- Nucleophilic Fluorination : Acts as a nucleophilic fluorination reagent.

- Michael Additions : Serves as a catalyst for Michael addition reactions.

Synthesis Applications

EBFA is primarily used as an intermediate in the synthesis of various compounds. Notable applications include:

- Synthesis of α-Fluoro-α-heteroaryl Esters : A visible light-induced method has been developed for the monofluoromethylenation of heteroarenes using EBFA, providing access to novel α-fluoro-α-heteroaryl esters under mild conditions. This method utilizes blue LEDs and specific photocatalysts to achieve good yields .

- Polyfluoroalkyl-substituted Compounds : EBFA is instrumental in synthesizing polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines, which are valuable in medicinal chemistry .

Case Studies

-

Monofluoromethylenation of Benzofurans :

- Researchers have successfully applied EBFA in the visible light-induced monofluoromethylenation of benzofurans and benzothiophenes. The reaction demonstrated good yields and was optimized using various photocatalysts, highlighting the compound's utility in synthesizing fluorinated organic molecules .

- Cross-Coupling Reactions :

- Reformatsky Reactions :

Data Table: Summary of Key Applications

類似化合物との比較

Ethyl bromofluoroacetate can be compared to similar compounds such as ethyl bromodifluoroacetate and ethyl difluoroacetate. Ethyl bromodifluoroacetate, for instance, has a similar structure but contains an additional fluorine atom. Both compounds are used to introduce difluoromethyl groups into chemical compounds, but this compound is unique in its specific applications in lithium–oxygen batteries and the synthesis of polyfluoroalkyl-substituted fluoro enol ethers .

Similar Compounds

- Ethyl bromodifluoroacetate

- Ethyl difluoroacetate

- Ethyl 2-bromo-2,2-difluoroacetate

These compounds share similar chemical properties and applications but differ in their specific uses and molecular structures.

生物活性

Ethyl bromofluoroacetate (EBFA) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the biological activity of EBFA, focusing on its mechanisms of action, applications in cancer therapy, and synthetic methodologies that leverage its unique properties.

EBFA's biological activity is primarily attributed to its ability to interact with various biological targets. Studies have shown that it can inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to apoptosis (programmed cell death) in cancer cells, particularly in MCF-7 breast cancer cells. The compound induces a downregulation of anti-apoptotic proteins such as Bcl-2 and survivin while upregulating pro-apoptotic proteins like Bax .

Table 1: Effects of EBFA on MCF-7 Cells

| Parameter | Observation |

|---|---|

| Tubulin Polymerization | Inhibited |

| Bcl-2 Expression | Downregulated |

| Survivin Expression | Downregulated |

| Bax Expression | Upregulated |

| Cell Viability at 10 μM | 40-47% viable cells remaining |

2. Anticancer Activity

In vitro studies have demonstrated that EBFA exhibits significant antiproliferative activity against human breast cancer cells. The compound's effectiveness was evaluated using the AlamarBlue assay, revealing an IC50 value of approximately 0.095 μM against MCF-7 cells, indicating potent anticancer properties .

Case Study: MCF-7 Cells

A detailed investigation into the effects of EBFA on MCF-7 cells showed that at a concentration of 10 μM, the compound reduced cell viability significantly compared to control groups. This suggests that EBFA may serve as a lead compound for developing new anticancer agents targeting microtubule dynamics.

3. Synthetic Applications

EBFA is not only valuable for its biological activities but also for its utility in organic synthesis. It has been employed in various reactions, including the Reformatsky reaction, which facilitates the synthesis of α-fluoro-β-hydroxy acids . Moreover, EBFA has been utilized in photoredox catalysis to introduce fluorinated groups into organic molecules under mild conditions, showcasing its versatility as a reagent .

Table 2: Synthetic Reactions Involving EBFA

| Reaction Type | Product | Conditions |

|---|---|---|

| Reformatsky Reaction | α-Fluoro-β-hydroxy acids | Catalytic conditions |

| Photoredox Fluorination | α-Fluoro-α-heteroaryl esters | Visible light irradiation |

4. Conclusion and Future Directions

The biological activity of this compound highlights its potential as both an anticancer agent and a versatile synthetic intermediate. Future research should focus on elucidating the detailed mechanisms underlying its anticancer effects and exploring its application in the synthesis of novel fluorinated compounds with therapeutic potential.

特性

IUPAC Name |

ethyl 2-bromo-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrFO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNDTPIRBQGESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905152 | |

| Record name | Ethyl bromo(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-55-8, 10-35-5 | |

| Record name | Acetic acid, 2-bromo-2-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl bromofluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl bromo(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl bromofluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。